Metabolic Pathway: Hydroxylation vs. Acetylation
Sulfatroxazole is primarily metabolized via hydroxylation (70% of dose), in contrast to sulfamethoxazole, which undergoes extensive N4-acetylation. This difference alters metabolite profiles and potential toxicity in target species. In humans, sulfatroxazole has a half-life of approximately 22 hours, with only 15% acetylated [1]. In snails, a comparative study demonstrated that sulfatroxazole and sulfamethoxazole undergo distinct acetylation and hydroxylation rates, underscoring species-specific metabolic handling [2].
| Evidence Dimension | Metabolic pathway predominance |
|---|---|
| Target Compound Data | Sulfatroxazole: 70% hydroxylated, 15% acetylated (human) |
| Comparator Or Baseline | Sulfamethoxazole: Predominantly N4-acetylated (exact % not reported in this source) |
| Quantified Difference | Sulfatroxazole favors hydroxylation, sulfamethoxazole favors acetylation |
| Conditions | Human pharmacokinetic study (Vree et al., 1986); Snail model comparative study (Vree et al., 1987) |
Why This Matters
The metabolic fate of the sulfonamide component influences withdrawal times, tissue residues, and potential toxicity in food-producing animals, making Potrox a distinct option for veterinary applications.
- [1] Vree TB, Hekster YA, Tijhuis MW, Termond EF, Nouws JF. Pharmacokinetics, metabolism and renal excretion of sulfatroxazole and its 5-hydroxy- and N4-acetyl-metabolites in man. Biopharm Drug Dispos. 1986;7(3):239-252. View Source
- [2] Vree TB, Vree ML, Nouws JF. Comparative acetylation and hydroxylation of sulfamethoxazole and sulfatroxazole in the snail Cepaea hortensis. J Vet Pharmacol Ther. 1987;10(2):172-174. View Source
